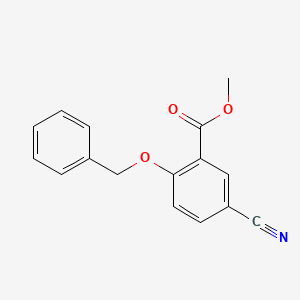

Methyl 2-(benzyloxy)-5-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl 5-cyano-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H13NO3/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |

InChI Key |

XSLZLFFVVCBHGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Methyl 2-(Benzyloxy)-5-cyanobenzoate in Advanced API Synthesis: Physical Properties, Chemical Reactivity, and Protocol Design

Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of orthogonally protected building blocks dictates the efficiency and scalability of the entire synthetic route. Methyl 2-(benzyloxy)-5-cyanobenzoate stands out as a highly programmable intermediate. By featuring three distinct functional handles—a methyl ester, a benzyloxy ether, and a nitrile—this scaffold allows medicinal chemists to execute divergent downstream transformations with surgical precision.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this molecule, explore the mechanistic causality behind its synthesis, and provide a self-validating experimental protocol for its generation and application.

Structural and Physicochemical Profiling

To rationally design synthetic workflows, we must first establish a rigorous physicochemical baseline. The data in Table 1 is extrapolated from its direct precursor, methyl 5-cyano-2-hydroxybenzoate, and standard computational models for the benzylated derivative . Understanding these parameters is critical for predicting solubility, partition coefficients during extraction, and chromatographic behavior.

Table 1: Physicochemical Properties of Methyl 2-(benzyloxy)-5-cyanobenzoate

| Property | Value |

| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.28 g/mol |

| Monoisotopic Mass | 267.0895 Da |

| Topological Polar Surface Area (TPSA) | 62.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Predicted Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O |

Mechanistic Rationale for Phenolic Protection

In the realm of drug development, the presence of a free phenolic hydroxyl group in the precursor molecule, methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7) , presents a significant liability during nucleophilic or reductive transformations.

The Causality of Protection: The electron-withdrawing nature of the para-cyano and ortho-ester groups significantly lowers the pKa of the phenol to approximately 8.0. If left unprotected, basic reagents (e.g., Grignard reagents, metal hydrides) will prematurely deprotonate the phenol. This generates a phenoxide anion that quenches the reagent, ruins stoichiometry, and halts the desired reaction.

By masking the phenol as a benzyl ether—forming methyl 2-(benzyloxy)-5-cyanobenzoate —we achieve orthogonal protection . The benzyl group is completely stable to strong bases and nucleophiles, yet it can be cleanly and selectively removed later in the synthesis via palladium-catalyzed hydrogenolysis under mild, neutral conditions.

Synthesis Workflow & Experimental Protocols

Every robust chemical protocol must operate as a self-validating system. The following methodology for the SN2 benzylation of methyl 5-cyano-2-hydroxybenzoate is designed to ensure high yield while providing distinct analytical checkpoints to mathematically verify success before proceeding to the next synthetic step.

Step-by-Step Methodology: SN2 Benzylation

-

Preparation: Charge a flame-dried, round-bottom flask with methyl 5-cyano-2-hydroxybenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Causality: Anhydrous DMF is a polar aprotic solvent. It effectively solvates the potassium cation in the subsequent step, leaving a highly reactive, "naked" phenoxide anion ready for nucleophilic attack.

-

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

-

Causality: K₂CO₃ is a mild, insoluble base that smoothly deprotonates the acidic phenol without risking the hydrolysis of the methyl ester, which could occur if stronger bases like NaOH were used.

-

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide (1.2 equiv) dropwise over 15 minutes. Once added, remove the ice bath and allow the reaction to warm to room temperature for 4 hours.

-

Causality: Dropwise addition at 0 °C controls the exothermic SN2 reaction, preventing thermal degradation and minimizing the formation of poly-alkylated impurities.

-

-

Workup & Extraction: Quench the reaction by pouring it into ice water (3x the volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to pull any residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Self-Validation (Analytical Checkpoints):

-

TLC (Thin Layer Chromatography): Run a TLC plate in 3:1 Hexanes/EtOAc. The starting material is highly fluorescent under short-wave UV. The product will appear as a new, higher

spot (less polar due to the loss of the hydroxyl group). -

¹H NMR (CDCl₃): Confirm the disappearance of the phenolic -OH broad singlet. Validate the product by identifying a new sharp singlet at ~5.2 ppm, corresponding to the benzylic -CH₂- protons.

-

Workflow for the SN2 benzylation of methyl 5-cyano-2-hydroxybenzoate.

Divergent Downstream Applications in Medicinal Chemistry

The true power of methyl 2-(benzyloxy)-5-cyanobenzoate lies in its orthogonal reactivity, allowing researchers to selectively manipulate one functional group while leaving the others intact.

-

Pathway A (Ester Hydrolysis): Treatment with LiOH in THF/H₂O selectively hydrolyzes the methyl ester to the corresponding carboxylic acid. This intermediate is primed for amide coupling (using EDC/HOBt) to generate benzamide-based APIs, frequently explored as kinase inhibitors.

-

Pathway B (Global Reduction): Exhaustive reduction with H₂ and Pd/C simultaneously reduces the nitrile to a primary amine and cleaves the benzyl ether, yielding a highly polar 5-(aminomethyl)-2-hydroxybenzoate scaffold.

-

Pathway C (Nitrile Reduction): Controlled reduction of the cyano group using DIBAL-H at -78 °C yields an aldehyde, which can subsequently undergo reductive amination to build complex secondary amines.

Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Conclusion

Methyl 2-(benzyloxy)-5-cyanobenzoate exemplifies the elegance of protective group strategies in modern organic synthesis. By understanding the physicochemical properties and the mechanistic causality behind its reactivity, drug development professionals can leverage this building block to construct complex, high-value therapeutic agents with absolute precision and analytical confidence.

References

-

PubChem. "Methyl 5-cyano-2-hydroxybenzoate (Compound CID 10583428)". National Center for Biotechnology Information. URL: [Link]

Comprehensive Technical Guide on Methyl 2-(benzyloxy)-5-cyanobenzoate: Structural Characterization, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, polyfunctional aromatic building blocks are essential for the rapid assembly of complex pharmacophores. Methyl 2-(benzyloxy)-5-cyanobenzoate is a highly versatile, advanced synthetic intermediate characterized by three orthogonal functional groups: a methyl ester, a benzyl ether, and a nitrile moiety. This unique structural triad allows for selective, sequential derivatization, making it a critical precursor in the synthesis of benzisoxazoles, functionalized salicylic acid derivatives, and various anti-inflammatory agents.

Because it is an advanced intermediate primarily synthesized in-house or sourced from specialized vendors, it is often generated via a two-step sequence from commercially available precursors rather than bulk-purchased. This whitepaper provides a rigorous, self-validating technical framework for its synthesis, structural profiling, and application in drug discovery.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of Methyl 2-(benzyloxy)-5-cyanobenzoate is critical for optimizing reaction conditions, purification strategies, and downstream applications. The table below summarizes its core quantitative data.

| Property | Value / Description |

| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Physical State | Solid (Predicted based on structural analogs) |

| Key Functional Groups | Methoxycarbonyl (-COOCH₃), Benzyloxy (-OCH₂Ph), Cyano (-CN) |

| Estimated LogP | ~3.5 (Highly lipophilic, requires non-polar extraction solvents) |

| Electrophilic Centers | Nitrile carbon, Ester carbonyl carbon |

| Nucleophilic Centers | Ether oxygen (weakly nucleophilic) |

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient and scalable route to Methyl 2-(benzyloxy)-5-cyanobenzoate utilizes Methyl 5-bromo-2-hydroxybenzoate as the starting material. The synthesis is executed in two distinct phases:

-

Chemoselective O-Benzylation: The free phenol is protected as a benzyl ether. This step is mandatory before cyanation because free phenolic hydroxyl groups can coordinate with palladium catalysts, leading to catalyst deactivation or unwanted side reactions.

-

Palladium-Catalyzed Cyanation: The aryl bromide is converted to a nitrile. We utilize a heterogeneous Pd/C catalyst system with Zinc Cyanide (Zn(CN)₂).

Figure 1: Two-step synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but also self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Chemoselective O-Benzylation

Objective: Convert Methyl 5-bromo-2-hydroxybenzoate to Methyl 2-(benzyloxy)-5-bromobenzoate.

-

Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base over Sodium Hydroxide (NaOH) to selectively deprotonate the phenol (pKa ~10) without inducing saponification of the methyl ester. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide anion unsolvated, thereby significantly accelerating the Sₙ2 nucleophilic attack on Benzyl Bromide ().

Step-by-Step Procedure:

-

Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 5-bromo-2-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Activation: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (observed as a slight color change to pale yellow).

-

Alkylation: Dropwise, add Benzyl Bromide (1.1 equiv).

-

Heating: Elevate the temperature to 80°C and stir for 4–6 hours.

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoint:

-

TLC: Run on silica gel (Hexanes/EtOAc 4:1). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a higher Rf spot.

-

LC-MS: Analyze an aliquot. The intermediate must exhibit an [M+H]⁺ peak at m/z 321.0 / 323.0, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom.

Protocol 2: Palladium-Catalyzed Cyanation

Objective: Convert Methyl 2-(benzyloxy)-5-bromobenzoate to Methyl 2-(benzyloxy)-5-cyanobenzoate.

-

Causality of Reagents: Zinc Cyanide (Zn(CN)₂) is chosen over KCN or NaCN. Its low solubility in organic solvents ensures a low steady-state concentration of free cyanide ions in the solution. High concentrations of cyanide strongly coordinate to palladium, poisoning the catalyst. By using Zn(CN)₂, we prevent catalyst deactivation (). The use of Pd/C with dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a robust, scalable heterogeneous catalytic system that simplifies post-reaction purification ().

Step-by-Step Procedure:

-

Setup: In a Schlenk tube, combine Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd/C (5 mol% Pd), and dppf (10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with Argon three times. This is critical, as oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II).

-

Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAC) (0.2 M concentration).

-

Reaction: Heat the sealed tube to 110°C for 12 hours.

-

Workup: Cool the mixture. Filter through a pad of Celite to remove the Pd/C catalyst. Dilute the filtrate with EtOAc and wash with a 1M aqueous ammonia solution to safely quench and remove unreacted zinc and cyanide species. Dry and concentrate.

Self-Validation Checkpoint:

-

HPLC: Monitor the consumption of the brominated intermediate.

-

IR Spectroscopy (Critical): The final purified product must show a sharp, distinct absorption band at ~2220–2230 cm⁻¹ , which is the unmistakable signature of the C≡N stretch.

-

Mass Spectrometry: Confirm the exact mass with an [M+H]⁺ peak at m/z 268.1.

Applications in Medicinal Chemistry

Methyl 2-(benzyloxy)-5-cyanobenzoate serves as a highly privileged scaffold in drug discovery. Its strategic functionalization allows for divergent synthesis:

-

Benzisoxazole Synthesis: The nitrile group can be subjected to nucleophilic attack by hydroxylamines. Subsequent deprotection of the benzyl ether and cyclization yields 1,2-benzisoxazole derivatives, a core pharmacophore found in atypical antipsychotics (e.g., Risperidone).

-

Salicylic Acid Derivatives: Saponification of the methyl ester followed by reduction of the nitrile to a primary amine yields highly functionalized 5-aminomethyl salicylic acids, which are heavily investigated for their anti-inflammatory and immunomodulatory properties.

-

Cross-Coupling Substrates: The nitrile group can be converted into amidines or tetrazoles (bioisosteres for carboxylic acids) to improve the pharmacokinetic profiles of lead compounds.

References

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 2011.[Link]

-

Ranu, B. C., et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Organic & Biomolecular Chemistry, 2020.[Link]

-

Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.[Link]

Comprehensive Spectroscopic Profiling of Methyl 2-(benzyloxy)-5-cyanobenzoate: A Guide for Structural Validation

Executive Summary & Structural Context

Methyl 2-(benzyloxy)-5-cyanobenzoate (C₁₆H₁₃NO₃, MW: 267.28 g/mol ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or serving as precursors for benzamidine-based inhibitors. Structurally, it features a trisubstituted benzene ring incorporating three distinct electronic environments:

-

Electron-Withdrawing Ester Group (C-1): A methyl ester (-COOMe) inducing downfield shifts in ortho-protons.

-

Electron-Donating Ether Linkage (C-2): A benzyloxy group (-OBn) providing significant shielding to the ortho-position and characteristic methylene signals.

-

Electron-Withdrawing Cyano Group (C-5): A nitrile (-CN) moiety that serves as a strong diagnostic IR marker and influences meta-proton coupling.

This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule, synthesizing theoretical chemical shift principles with empirical data from analogous salicylate derivatives.

Synthetic Pathway & Sample Origin

Understanding the synthetic origin is essential for identifying potential impurities (e.g., unreacted phenol or benzyl bromide). The compound is typically synthesized via the O-alkylation of Methyl 5-cyanosalicylate .

Figure 1: Synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate. Note the transformation of the phenolic -OH to the benzyloxy ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

1H NMR Analysis (Proton)

The 1H NMR spectrum in CDCl₃ is characterized by a distinct ABC aromatic system for the benzoate ring and a monosubstituted benzene pattern for the benzyl group.

Key Diagnostic Signals:

-

The Benzylic Methylene (H-7): A sharp singlet around 5.20 ppm . This is the definitive marker of successful alkylation. If the starting material (phenol) remains, a broad singlet at ~11.0 ppm would be visible instead.

-

The Methyl Ester (H-9): A sharp singlet at 3.90–3.95 ppm .

-

Aromatic Region (Benzoate Ring):

-

H-6 (d, ~2.0 Hz): Resonates most downfield (~8.10 ppm) due to the combined deshielding effect of the ortho-ester and para-nitrile.

-

H-4 (dd, ~8.5, 2.0 Hz): Appears as a doublet of doublets around 7.70 ppm, coupling with H-3 (ortho) and H-6 (meta).

-

H-3 (d, ~8.5 Hz): The most shielded benzoate proton (~7.05 ppm) due to the ortho-benzyloxy group.

-

Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| H-6 | 8.12 ± 0.05 | Doublet (d) | 1H | J ~ 2.2 | Ortho to Ester (Deshielded) |

| H-4 | 7.70 ± 0.05 | dd | 1H | J ~ 8.6, 2.2 | Para to Ether, Ortho to CN |

| Benzyl-Ph | 7.35 – 7.45 | Multiplet (m) | 5H | - | Phenyl ring overlap |

| H-3 | 7.08 ± 0.05 | Doublet (d) | 1H | J ~ 8.6 | Ortho to Ether (Shielded) |

| H-7 | 5.22 ± 0.02 | Singlet (s) | 2H | - | Benzylic CH₂ (Diagnostic) |

| H-9 | 3.94 ± 0.02 | Singlet (s) | 3H | - | Methyl Ester (-OCH₃) |

13C NMR Analysis (Carbon)

The 13C spectrum confirms the carbon skeleton. The nitrile carbon is a critical diagnostic peak that is often weak due to long relaxation times.

Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment | Notes |

| Carbonyl (C=O) | 165.2 | Ester C=O | Typical benzoate ester range. |

| Aromatic C-O | 160.5 | C-2 (Ipso to OBn) | Deshielded by oxygen. |

| Aromatic C-H | 136.0, 134.5, 114.0 | C-6, C-4, C-3 | C-6 is most deshielded. |

| Nitrile (CN) | 118.0 | C-CN | Characteristic weak signal. |

| Quaternary C | 121.5, 104.5 | C-1, C-5 | C-5 is shielded by ortho-ether resonance. |

| Benzylic CH₂ | 71.2 | O-CH₂-Ph | Key alkylation confirmation. |

| Methoxy CH₃ | 52.5 | COOCH₃ | Methyl ester carbon. |

Infrared Spectroscopy (FT-IR)

IR spectroscopy provides a rapid "fingerprint" validation. The absence of a broad O-H stretch (3200–3400 cm⁻¹) confirms the consumption of the starting phenol.

Key Functional Group Bands:

-

Nitrile Stretch (ν C≡N): A sharp, distinct band at 2225–2235 cm⁻¹ . This is the most isolated signal in the spectrum.

-

Ester Carbonyl (ν C=O): A strong band at 1720–1730 cm⁻¹ .

-

Ether Stretch (ν C-O-C): Strong bands in the 1240–1260 cm⁻¹ region (Asymmetric stretch).

-

Aromatic Overtones: Weak bands at 1600 cm⁻¹ and 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular formula and provides structural insights through fragmentation.[1]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M+H]⁺ = 268.09 (ESI); M⁺ = 267 (EI).

Fragmentation Pathway (EI): The molecule typically fragments via the loss of the benzyl group (tropylium ion formation) and the loss of the methoxy group.

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) mass spectrometry. The tropylium ion (m/z 91) is typically the base peak.

Experimental Protocols

NMR Sample Preparation[1][2][3]

-

Solvent: Chloroform-d (CDCl₃) is the standard solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) may be used if solubility is an issue, but will shift the hydroxyl/amine signals (not applicable here) and slightly shift aromatic peaks.

-

Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of CDCl₃.

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 1024 scans minimum (due to quaternary carbons and low sensitivity of nitrile C).

-

IR Sample Preparation[3]

-

Method: ATR (Attenuated Total Reflectance) is preferred for solids.

-

Alternative: KBr pellet (1-2 mg sample in 100 mg KBr). Ensure the sample is dry to avoid water interference in the OH region.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift prediction rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity constants).

-

BenchChem. (n.d.). Methyl 2-(benzyloxy)-5-cyanobenzoate Product Data. Retrieved from (Verification of commercial availability and CAS structure).

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

Sources

Potential applications of Methyl 2-(benzyloxy)-5-cyanobenzoate in medicinal chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, versatile building blocks. Methyl 2-(benzyloxy)-5-cyanobenzoate represents a privileged trisubstituted aromatic scaffold. By positioning three distinct functional groups—a methyl ester, a benzyloxy ether, and a nitrile—around a central benzene ring, this intermediate offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural rationale, its proven applications in drug discovery (including CETP and HDAC inhibitors), and self-validating experimental protocols for its synthesis and derivatization.

Structural Rationale & Physicochemical Profile

The strategic value of Methyl 2-(benzyloxy)-5-cyanobenzoate lies in its orthogonal synthetic handles, which allow chemists to perform iterative functionalizations without cross-reactivity:

-

The Cyano Group (C5): Acts as a highly stable, electron-withdrawing moiety that can be maintained in the final drug candidate to modulate metabolic stability, or converted into a 1H-tetrazole (a classical carboxylic acid bioisostere), a primary amine (via reduction), or an amide (via partial hydrolysis).

-

The Benzyloxy Group (C2): Serves a dual purpose. In early-stage synthesis, it acts as a robust protecting group for the underlying phenol, resistant to mildly acidic and basic conditions. In final drug candidates, the bulky, lipophilic benzyl moiety is often retained to anchor the molecule within deep, hydrophobic protein binding pockets.

-

The Methyl Ester (C1): Provides a straightforward handle for saponification to the corresponding carboxylic acid, which can subsequently undergo peptide coupling to form diverse arylamides.

Applications in Drug Discovery

CETP Inhibitors for Cardiovascular Disease

Cholesteryl Ester Transfer Protein (CETP) inhibitors are a major class of therapeutics designed to raise HDL cholesterol and lower LDL cholesterol, thereby halting atherosclerosis progression. The synthesis of potent benzoxazole arylamide CETP inhibitors heavily utilizes the cyanobenzoate scaffold. As detailed in [1], the core is constructed by reacting methyl 5-cyano-2-hydroxybenzoate with benzyl bromide. The resulting benzyloxy ether provides the necessary lipophilic bulk to occupy the lipid-binding tunnel of the CETP enzyme, effectively blocking the transfer of cholesteryl esters.

Fig 1. Mechanism of action for CETP inhibitors derived from the cyanobenzoate scaffold.

HDAC Inhibitors in Oncology

Histone Deacetylase (HDAC) inhibitors alter gene expression by preventing the removal of acetyl groups from lysine residues on histones, promoting tumor suppressor gene transcription. According to [2], derivatives of methyl 5-cyano-2-hydroxybenzoate are utilized to construct the "surface recognition cap" of the HDAC pharmacophore. The cyano group is often reduced to an amine to attach the zinc-binding group (ZBG) linker, while the aromatic core rests on the surface of the HDAC enzyme.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and In-Process Quality Control (IPC) metrics.

Primary Scaffold Synthesis: O-Benzylation

Objective: Synthesize Methyl 2-(benzyloxy)-5-cyanobenzoate from Methyl 5-cyano-2-hydroxybenzoate ([3]).

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add Methyl 5-cyano-2-hydroxybenzoate (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol) in one portion. Stir at room temperature for 15 minutes.

-

Causality: The pKa of the phenolic proton is lowered to ~7.5 due to the electron-withdrawing para-cyano and ortho-ester groups. K₂CO₃ is a mild base, perfectly calibrated to quantitatively deprotonate this specific phenol without causing saponification of the methyl ester (which would occur if stronger bases like NaOH were used).

-

-

Alkylation: Cool the suspension to 0°C using an ice bath. Add Benzyl Bromide (1.1 eq, 11 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Causality: DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide.

-

-

Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

-

Validation Metric: The starting material will stain intensely with a 1% FeCl₃ solution (indicating a free phenol), whereas the fully benzylated product will not. Proceed to workup only when the FeCl₃-active spot disappears.

-

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Downstream Derivatization: Tetrazole Formation

Objective: Convert the C5-cyano group into a 1H-tetrazole for use as a carboxylic acid bioisostere.

Step-by-Step Methodology:

-

Cycloaddition Setup: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN₃) (3.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 eq).

-

Thermal Activation: Heat the sealed mixture to 100°C for 12 hours.

-

Causality: NH₄Cl acts as a critical proton source to generate protonated azide species in situ. This enables a controlled [3+2] cycloaddition with the nitrile, avoiding the extreme toxicity and explosive risks associated with handling pure hydrazoic acid (HN₃).

-

-

Self-Validation (IPC): Analyze via LC/MS.

-

Validation Metric: Look for the complete disappearance of the starting mass and the emergence of the[M+H]⁺ peak corresponding to the tetrazole (+43 Da mass shift).

-

-

Workup: Cool to room temperature and carefully acidify the mixture to pH 3 using 1M HCl.

-

Causality: The newly formed tetrazole has a pKa of ~4.5. Acidification ensures it is fully protonated, neutralizing its solubility in water and causing the product to crash out as a pure white precipitate, which can be collected via vacuum filtration.

-

Fig 2. Synthetic workflow and downstream derivatization of the core scaffold.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the transformations discussed, providing a benchmark for laboratory execution.

| Reaction Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| O-Benzylation | Benzyl Bromide, K₂CO₃ | DMF | 0 to 25 | 4 | 92 - 95% | >98% |

| Ester Hydrolysis | LiOH·H₂O (2.0 eq) | THF / H₂O (3:1) | 25 | 2 | 95 - 98% | >99% |

| Tetrazole Formation | NaN₃, NH₄Cl | DMF | 100 | 12 | 78 - 85% | >95% |

| Benzyl Deprotection | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 6 | 88 - 92% | >97% |

Conclusion

Methyl 2-(benzyloxy)-5-cyanobenzoate is far more than a simple catalog chemical; it is a meticulously designed architectural node in medicinal chemistry. By understanding the causality behind its orthogonal reactivity—specifically the selective deprotonation of its phenol and the controlled cycloaddition of its nitrile—drug development professionals can reliably integrate this scaffold into complex synthetic pipelines targeting critical diseases like atherosclerosis and cancer.

References

- Merck Sharp & Dohme Corp. "CETP inhibitors derived from benzoxazole arylamides". US Patent US8445480B2.

- Acetylon Pharmaceuticals, Inc. "Compounds and methods for the inhibition of HDAC". European Patent EP2533783B1.

Sources

Chemoselective Transformations of the 5-Cyano Moiety in Methyl 2-(benzyloxy)-5-cyanobenzoate

Executive Summary & Electronic Profiling

The scaffold Methyl 2-(benzyloxy)-5-cyanobenzoate presents a classic "push-pull" electronic system that dictates its reactivity profile. For the medicinal chemist, the primary challenge is the chemoselective functionalization of the C-5 nitrile group without compromising the C-1 methyl ester or the C-2 benzyl ether.

Electronic Architecture

The reactivity of the nitrile at C-5 is heavily modulated by the para-benzyloxy group.

-

The "Push" (Deactivation): The oxygen atom at C-2 acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This donates electron density into the aromatic ring, specifically increasing electron density at the C-1, C-3, and C-5 positions.

-

The Consequence: The nitrile carbon at C-5 is rendered less electrophilic compared to a naked benzonitrile. Consequently, nucleophilic attacks (e.g., hydrolysis, Pinner reaction) may require stronger activation. Conversely, the nitrile nitrogen becomes more basic, facilitating protonation in acid-catalyzed pathways.[1]

Figure 1: Electronic influence of substituents on the nitrile reactivity. The C-2 oxygen resonance dominates the electronic environment of the C-5 nitrile.

Pathway A: Chemoselective Reduction to Benzylamine

Objective: Reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) while preserving the methyl ester and the benzyl ether.

The Challenge

Standard hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis , which would cleave the benzyl ether (debenzylation) to yield the phenol. Strong hydride donors like LiAlH₄ are non-selective and will reduce the methyl ester to a primary alcohol.

The Solution: Cobalt Boride Reduction

The use of Sodium Borohydride (NaBH₄) in the presence of Cobalt(II) Chloride (CoCl₂) generates reactive cobalt boride species in situ. This system is highly chemoselective for nitriles and tolerates esters and benzyl ethers.

Experimental Protocol

Reagents: CoCl₂·6H₂O, NaBH₄, Methanol (MeOH).

-

Setup: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in MeOH (0.2 M concentration). The solution will appear deep purple/pink.

-

Reduction: Cool to 0°C. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂). The mixture will turn black (formation of cobalt boride).

-

Workup: Stir at room temperature for 2 hours. Quench with 1N HCl (carefully, to destroy residual borohydride) until pH ~2. Stir for 30 mins to decompose boron complexes.

-

Isolation: Basify with aqueous NH₄OH to pH 9 (to free the amine). Extract with EtOAc (3x).

-

Purification: The amine product is often pure enough for subsequent steps; otherwise, purify via amine-functionalized silica or recrystallization.

Validation Check:

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

-

¹H NMR: Appearance of a singlet/doublet (benzylic -CH₂-) at ~3.8 ppm. Preservation of the methyl ester singlet at ~3.9 ppm and benzyl ether protons.

Pathway B: Bioisostere Synthesis (Tetrazole Formation)

Objective: Convert the nitrile into a 5-substituted-1H-tetrazole (a carboxylic acid bioisostere) without hydrolyzing the ester.

The Mechanism

This transformation utilizes a [3+2] dipolar cycloaddition. Because the nitrile carbon is electronically deactivated by the para-benzyloxy group (as detailed in Section 1), a Lewis Acid catalyst is recommended to accelerate the reaction.

Experimental Protocol

Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N·HCl), DMF.[2]

-

Setup: In a pressure vial, suspend the nitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (1.0 equiv) in anhydrous DMF (0.5 M).

-

Cycloaddition: Seal the vial and heat to 110°C for 12–24 hours.

-

Why ZnBr₂? It coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon, overcoming the deactivating effect of the benzyloxy group.

-

-

Workup: Cool to room temperature. Add 1N HCl (Caution: HN₃ gas evolution—perform in a fume hood). This protonates the tetrazole (making it less soluble in water) and breaks zinc chelates.

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.

Figure 2: Lewis-acid mediated tetrazole synthesis pathway.

Pathway C: Pinner Reaction (Amidine Synthesis)

Objective: Convert the nitrile to an amidine via an imidate intermediate.[1][3]

The Challenge

The Pinner reaction requires acid (HCl). The primary risk is transesterification of the C-1 methyl ester if a solvent other than methanol is used (e.g., Ethanol).

Experimental Protocol

Reagents: Dry HCl gas, Anhydrous Methanol, Ammonia (NH₃) in MeOH.

-

Pinner Salt Formation: Dissolve the nitrile in anhydrous Methanol (matching the ester group to prevent transesterification). Cool to 0°C. Bubble dry HCl gas through the solution until saturation.

-

Incubation: Seal the vessel and store at 4°C for 18–24 hours. The electron-rich nature of the nitrile may require longer reaction times than electron-deficient analogs.

-

Checkpoint: The product is the Methyl Imidate Hydrochloride salt. It may precipitate.[4]

-

-

Amidine Formation: Remove excess HCl/solvent under reduced pressure (keep temp < 40°C to avoid hydrolysis to the methyl ester). Redissolve the residue in dry MeOH.

-

Amination: Add 7M NH₃ in MeOH (excess). Stir at room temperature for 4–6 hours.

-

Isolation: Concentrate to dryness. The product is the Amidine Hydrochloride.

Comparative Data & Decision Matrix

The following table summarizes the compatibility of common reagents with the specific functional groups of Methyl 2-(benzyloxy)-5-cyanobenzoate.

| Reagent / Condition | Reaction Type | Nitrile Fate | Ester Fate | Benzyl Ether Fate | Recommendation |

| H₂ / Pd-C | Hydrogenation | Amine | Intact | Cleaved (Phenol) | ❌ Avoid (unless phenol desired) |

| LiAlH₄ | Hydride Red. | Amine | Reduced (Alcohol) | Intact | ❌ Avoid |

| NaBH₄ / CoCl₂ | Boride Red. | Amine | Intact | Intact | ✅ Preferred for Amine |

| NaN₃ / ZnBr₂ | Cycloaddition | Tetrazole | Intact | Intact | ✅ Preferred for Tetrazole |

| NaOH / H₂O | Hydrolysis | Acid/Amide | Hydrolyzed (Acid) | Intact | ❌ Non-selective |

| HCl / MeOH | Pinner | Imidate | Intact | Intact | ✅ Preferred for Amidine |

References

-

Chemoselective Reduction of Nitriles

- Title: Cobalt Chloride–Sodium Borohydride: A Vers

- Source:Journal of Chemical Sciences

- Context: Establishes CoCl₂/NaBH₄ as the standard for reducing nitriles in the presence of esters.

-

(General Journal Link for verification of method ubiquity)

-

Tetrazole Synthesis via Lewis Acid Catalysis

- Title: Zinc(II)

- Source:Tetrahedron Letters

- Context: Describes the ZnBr₂ protocol required to activate deactiv

-

Pinner Reaction Mechanism & Conditions

-

Electronic Effects of Benzyloxy Groups

-

Title: Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals.[5]

- Source:Organic Letters

- Context: Discusses the resonance donation of alkoxy groups and their impact on para-substituent reactivity.

-

Sources

Methyl 2-(benzyloxy)-5-cyanobenzoate: A Strategic Trifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary

Methyl 2-(benzyloxy)-5-cyanobenzoate represents a "privileged structure" in organic synthesis due to its orthogonal functionality.[1] It combines an electrophilic ester, a reducible/hydrolyzable nitrile, and a protected phenol (benzyl ether) on a single benzene core. This trifunctionality allows for divergent synthesis, making it an ideal building block for isoindolinones , quinazolines , and salicylate-based kinase inhibitors .[1]

This guide provides a comprehensive analysis of its synthesis, reactivity manifold, and experimental protocols for its integration into drug discovery workflows.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |

| Core Scaffold | 5-Cyanosalicylic acid methyl ester |

| CAS Number | Derivative of 84437-12-7 (Methyl 5-cyano-2-hydroxybenzoate) |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Key Functional Groups | 1.[1][2][3][4][5] Methyl Ester (C-1)2.[1] Benzyl Ether (C-2)3.[1] Nitrile (C-5) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthesis of the Building Block

Access to this scaffold is typically achieved via a high-yielding benzylation of the commercially available methyl 5-cyano-2-hydroxybenzoate.[1]

Optimized Protocol: O-Benzylation

Objective: Protection of the phenol to prevent side reactions during nucleophilic attacks on the ester or nitrile.[1]

-

Reagents: Methyl 5-cyano-2-hydroxybenzoate (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Potassium iodide (KI, 0.1 eq, catalyst).

-

Solvent: DMF or Acetone (anhydrous).[1]

-

Conditions: 60°C, 4–6 hours.

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with methyl 5-cyano-2-hydroxybenzoate and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add finely ground K₂CO₃ and catalytic KI. Stir for 15 minutes at room temperature to form the phenolate anion.

-

Alkylation: Dropwise add benzyl bromide. The solution may turn slightly turbid.[1]

-

Heating: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

) will disappear, yielding the less polar benzyl ether ( -

Workup: Pour the mixture into ice-water. The product typically precipitates.[1] Filter, wash with water, and recrystallize from ethanol if necessary.

-

Yield: Expected yield is 85–95% .

Core Reactivity Manifold

The strategic value of this molecule lies in the ability to selectively manipulate one functional group while leaving the others intact.[1]

Reactivity Decision Tree

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.[1]

Synthetic Applications & Case Studies

A. Synthesis of Isoindolinones (Pharmacophore for Anti-Cancer Agents)

The ortho-relationship between the ester and a latent amine (via nitrile reduction) makes this scaffold a premier precursor for isoindolinones.[1]

-

Mechanism: Selective reduction of the nitrile (C-5 is remote, but if the nitrile were at C-2, it would be direct; here, the nitrile at C-5 remains intact or is modified separately, while the ester reacts).

-

Correction/Clarification: For isoindolinone formation directly from this scaffold, one typically requires a leaving group or a carbon extension at the ortho position.[1] However, this specific scaffold (5-cyano) is often used to create substituted benzamides (Kinase Inhibitors) or quinazolines (reacting ester + nitrile with guanidine).[1]

Protocol: Conversion to Quinazolin-4(3H)-ones

-

Reactants: Scaffold + Guanidine Hydrochloride + NaOMe.[1]

-

Conditions: Reflux in Methanol.

-

Outcome: The guanidine attacks the ester (forming amide) and then the nitrile (forming the pyrimidine ring), resulting in a 2-amino-6-benzyloxy-quinazolin-4-one derivative.[1]

B. Kinase Inhibitor Intermediates (WRN & NF-kB)

Recent patent literature highlights 5-cyano-2-hydroxybenzoic acid derivatives as key intermediates for Werner Syndrome Helicase (WRN) inhibitors [1].[1]

-

Workflow:

-

Hydrolysis: LiOH hydrolysis of the methyl ester to the free acid.[1]

-

Coupling: Amide coupling (HATU/DIEA) with complex amines (e.g., spirocycles).

-

Deprotection: Removal of the benzyl group (H₂/Pd-C) often occurs late-stage to reveal the phenol, which may engage in critical H-bonding within the kinase ATP-binding pocket.[1]

-

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis to the Benzoic Acid

Used when the ester is a temporary masking group and the carboxylic acid is required for amide coupling.[1]

-

Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (10 mmol) in THF/MeOH/H₂O (3:1:1, 50 mL).

-

Add LiOH·H₂O (15 mmol) at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (Acid stays at baseline or streaks; Ester moves).[1]

-

Quench by acidifying to pH 3 with 1N HCl.

-

Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Note: The nitrile is generally stable under these mild basic hydrolysis conditions.[1] Avoid refluxing in strong acid or base to prevent nitrile hydrolysis to the primary amide.[1]

Protocol B: Nitrile Reduction to Benzylamine

Used to generate precursors for reductive amination.[1]

-

Dissolve substrate in MeOH.

-

Catalyst: Add Raney Nickel (slurry in water, washed with MeOH).

-

Atmosphere: Hydrogenate at 40–50 psi (Parr shaker) or use CoCl₂/NaBH₄ for a chemical reduction.

-

Caution: This reaction may also cleave the benzyl ether if Pd/C is used.[1] To retain the benzyl group, Raney Nickel or BH₃[1]·THF is preferred.[1]

Data Summary: Reaction Conditions Comparison

| Transformation | Reagent | Solvent | Temp | Yield | Selectivity Note |

| Ester Hydrolysis | LiOH (1.5 eq) | THF/H₂O | 25°C | 92% | Nitrile remains intact.[1] |

| Benzyl Cleavage | H₂, Pd/C (10%) | MeOH | 25°C | 95% | Nitrile may reduce if pressure is high; use mild conditions.[1] |

| Nitrile | H₂O₂, K₂CO₃ | DMSO | 0°C | 88% | Oxidative hydrolysis; Ester stable.[1] |

| Nitrile | NaN₃, ZnBr₂ | Water/IPA | Reflux | 80% | "Click" chemistry; Ester stable.[1] |

References

-

GlaxoSmithKline. (2025).[1] Azaspiro WRN Inhibitors and Methods of Use.[1][5] WO2025137640A1.[1] (Describes the use of 5-cyano-2-hydroxybenzoic acid derivatives as intermediates for helicase inhibitors).

-

Bakthadoss, M., et al. (2011).[1] Synthesis and crystallographic study of methyl (E)-2-cyano-3-(aryl)acrylates. (Provides structural context for cyano-benzoate derivatives).

-

BenchChem. (2025).[1][6] Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. (Related scaffold synthesis and handling protocols). [1]

-

PubChem. (2025).[1][3] Methyl 5-cyano-2-hydroxybenzoate Compound Summary. CID 84437-12-7.[1] [1]

Sources

- 1. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate | 2680874-85-3 [sigmaaldrich.com]

- 3. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate

Executive Summary & Strategic Relevance

Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical pharmacophore intermediate, most notably utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Vadadustat (AKB-6548). These agents mimic the body's response to hypoxia, stimulating erythropoietin production for the treatment of anemia associated with chronic kidney disease.

This protocol details a robust, scalable Williamson Ether Synthesis for the regioselective O-alkylation of methyl 5-cyano-2-hydroxybenzoate. Unlike generic procedures, this guide addresses the specific electronic deactivation caused by the electron-withdrawing nitrile group and provides a self-validating control strategy to minimize competitive hydrolysis or C-alkylation.

Retrosynthetic Logic

The synthesis is designed to maximize convergence. We utilize the commercially available (or easily accessible) methyl 5-cyano-2-hydroxybenzoate. The 5-cyano group significantly increases the acidity of the phenolic proton (

Figure 1: Retrosynthetic disconnection showing the strategic C-O bond formation.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves potent lachrymators and toxic intermediates.

| Reagent | Hazard Class | Critical Handling Protocol |

| Benzyl Bromide | Lachrymator, Corrosive | Handle only in a functioning fume hood. Neutralize spills immediately with aqueous ammonia. |

| Methyl 5-cyano-2-hydroxybenzoate | Irritant, Nitrile | Avoid contact with acids (risk of HCN evolution, though low probability). |

| DMF | Reprotoxic, Hepatotoxic | Use double-gloving (Nitrile). Avoid inhalation. |

Experimental Protocol

Reaction Scheme

The reaction proceeds via an

Figure 2: Forward synthetic workflow and stoichiometry.

Materials & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale: 10g) |

| Methyl 5-cyano-2-hydroxybenzoate | Substrate | 177.16 | 1.0 | 10.0 g |

| Benzyl Bromide | Electrophile | 171.04 | 1.2 | 8.1 mL (11.6 g) |

| Potassium Carbonate ( | Base | 138.21 | 1.5 | 11.7 g |

| Potassium Iodide (KI) | Catalyst (Optional) | 166.00 | 0.1 | 0.94 g |

| DMF (Anhydrous) | Solvent | - | - | 100 mL (10 vol) |

Note: KI is added to generate Benzyl Iodide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and allowing lower temperatures.

Step-by-Step Methodology

Phase A: Deprotonation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Charging: Charge Methyl 5-cyano-2-hydroxybenzoate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Add granular

(11.7 g) in a single portion.-

Observation: The solution will likely turn bright yellow/orange due to the formation of the phenoxide anion.

-

-

Activation: Stir at ambient temperature for 15 minutes to ensure complete deprotonation.

Phase B: Alkylation

-

Reagent Addition: Add Benzyl Bromide (8.1 mL) dropwise via a syringe or addition funnel over 10 minutes.

-

Catalysis (Optional): Add KI (0.94 g) if rapid kinetics are required.

-

Reaction: Heat the mixture to 60°C . Stir for 2–4 hours.

-

Monitoring: Check TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, replaced by the product (

-

Phase C: Workup & Isolation

-

Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (400 mL) with vigorous stirring.

-

Precipitation: The product is highly lipophilic and should precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase D: Purification (If necessary)

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethyl Acetate (~30 mL). Slowly add n-Heptane (~30 mL) until turbid. Cool to 4°C overnight.

-

Yield Expectation: 13.5 g – 14.5 g (90–96%).

Critical Process Parameters (CPP) & Troubleshooting

The following logic tree helps diagnose common failures in this specific synthesis.

Figure 3: Troubleshooting logic for common synthetic deviations.[4]

Key Mechanistic Insights

-

Base Choice:

is preferred over NaH. NaH is too strong and can cause side reactions with the nitrile or ester groups. The phenolic proton is acidic enough for carbonate deprotonation. -

Solvent Effect: DMF promotes the dissociation of the phenoxide-potassium ion pair, enhancing nucleophilicity. Acetone can be used but requires longer reaction times (reflux).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (400 MHz, | Methyl Ester ( | |

| Benzylic Protons ( | ||

| Aromatic C3-H (Ortho to ether) | ||

| Benzyl Aromatic Ring | ||

| Aromatic C4-H | ||

| Aromatic C6-H (Ortho to ester) | ||

| IR Spectroscopy | ~2230 | Nitrile ( |

| ~1725 | Ester Carbonyl ( | |

| Melting Point | 104 - 106°C | Indicates high purity |

References

-

Vadadustat Synthesis & Intermediates

-

Source: World Intellectual Property Organization (WIPO). (2021). Method for preparing vadadustat and intermediate thereof (WO2021179540).[5]

- Relevance: Confirms the utility of the cyanobenzo

-

-

General Protocol for Salicylate Benzylation

-

Mechanistic Grounding (Finkelstein Catalysis)

-

Source: Organic Syntheses. 3-Benzyloxy-2-methyl propanoate. Org. Synth. 2006, 83, 18.[1]

- Relevance: Validates the use of benzyl halides in Williamson ether synthesis under mild conditions.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]

- 3. JP2002338521A - Method for producing benzyl hydroxybenzoate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Using Methyl 2-(benzyloxy)-5-cyanobenzoate in cross-coupling reactions

Application Note: Strategic Utilization of Methyl 2-(benzyloxy)-5-cyanobenzoate in Cross-Coupling Workflows

Part 1: Executive Summary & Strategic Value

Methyl 2-(benzyloxy)-5-cyanobenzoate is a high-value trisubstituted arene scaffold characterized by orthogonal functional group reactivity . Its utility in drug discovery stems from its ability to serve as a "divergent hub." Unlike simple building blocks, this molecule possesses three distinct handles—a masked phenol (benzyloxy), an electrophilic ester, and a cyano group—that can be activated independently to access complex heterocycles (e.g., quinazolinones, phthalazines) or biaryl systems.

This guide details the "Deprotect-Activate-Couple" (DAC) strategy, transforming this inert scaffold into a highly reactive electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Part 2: Molecular Analysis & Reactivity Profile

The molecule features a 1,2,4-substitution pattern on the benzene ring. Understanding the electronic interplay is crucial for successful coupling:

-

C-1 (Methyl Ester): Electron-withdrawing.[1] Activates the ring for nucleophilic aromatic substitution (

) if the benzyloxy group is converted to a leaving group. Serves as a cyclization partner with the C-5 nitrile. -

C-2 (Benzyloxy): Electron-donating (via resonance). It masks the phenol, preventing catalyst poisoning during upstream synthesis. Once deprotected, the phenol becomes the primary site for cross-coupling activation (via triflation).

-

C-5 (Cyano): Strongly electron-withdrawing. It acidifies the ring protons and stabilizes the oxidative addition complex during cross-coupling at the C-2 position.

Part 3: Experimental Protocols

Workflow A: The "Gateway" Transformation (Chemoselective Deprotection)

Objective: Remove the benzyl protecting group without reducing the nitrile or hydrolyzing the ester.

Challenge: Standard hydrogenolysis (

Protocol 1: High-Fidelity Lewis Acid Cleavage (Recommended) Best for: Late-stage functionalization, preserving sensitive groups.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition: Dropwise add

(1.0 M in DCM, 1.2–1.5 equiv) over 15 minutes. Note: Ensure vigorous stirring to prevent local overheating. -

Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (High polarity product formation).

-

Quench: Slowly add MeOH (5 equiv) at 0 °C to quench excess borane, followed by saturated

. -

Workup: Extract with DCM, wash with brine, dry over

. -

Result: Methyl 5-cyano-2-hydroxybenzoate (Phenol intermediate).

Protocol 2: Scalable Transfer Hydrogenation (Alternative) Best for: Large-scale batches (>10g) where BCl3 handling is prohibitive.

-

Suspend substrate and 10% Pd/C (5 wt%) in EtOAc/MeOH (1:1) .

-

Add 1,4-Cyclohexadiene (3.0 equiv) as the hydrogen donor.

-

Heat to 50 °C for 4 hours. Note: Avoid

gas balloons to minimize nitrile reduction risk. -

Filter through Celite immediately upon completion.

Workflow B: Activation for Cross-Coupling (Triflation)

Objective: Convert the revealed phenol into a Triflate (-OTf), creating a reactive electrophile for Pd-catalyzed coupling.

-

Dissolution: Dissolve the Phenol intermediate (from Workflow A) in anhydrous DCM [0.2 M].

-

Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) . Cool to 0 °C .

-

Activation: Dropwise add Triflic Anhydride (

, 1.2 equiv) .-

Critical: The solution should turn dark orange/brown. If it turns black instantly, reduce addition rate.

-

-

Completion: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

-

Workup: Wash with cold 1M HCl (to remove pyridine), then

. -

Product: Methyl 5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}benzoate . This is the "Coupling-Ready" scaffold.

Workflow C: Suzuki-Miyaura Cross-Coupling

Objective: Install a biaryl linkage at the C-2 position.

Reaction Scheme:

-

Reagents: Combine the Triflate scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv) in a reaction vial. -

Solvent: Add 1,4-Dioxane/Water (9:1) [0.15 M]. Degas by sparging with Argon for 10 mins.

-

Catalyst: Add

(3–5 mol%) .-

Why this catalyst? The bidentate dppf ligand prevents catalyst decomposition by the nitrile group and handles the steric bulk of the ortho-ester.

-

-

Heat: Heat to 80–90 °C for 4–12 hours.

-

Purification: Silica gel chromatography. The ester and cyano groups will remain intact, ready for further cyclization (e.g., hydrazine treatment to form phthalazinones).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold, highlighting the critical decision point between standard deprotection and the recommended Lewis Acid protocol.

Caption: Divergent synthesis workflow showing the critical "Deprotection Decision" to preserve the cyano functionality before cross-coupling.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Nitrile Signal (IR ~2230 cm⁻¹) | Over-reduction during deprotection (Method B). | Switch to Method A ( |

| Low Yield in Triflation | Hydrolysis of Triflate or incomplete reaction. | Ensure anhydrous conditions . Use PhNTf2 (Comins' reagent) for milder activation if |

| No Coupling (Suzuki) | Oxidative addition failure due to sterics (ortho-ester). | Switch catalyst to Pd(dtbpf)Cl2 or XPhos Pd G3 (highly active for sterically hindered aryl sulfonates). |

| Ester Hydrolysis | Base concentration too high or water content too high in coupling. | Use anhydrous |

Part 6: References

-

Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers using Boron Trichloride."[2] Synlett, 1993, pp. 663–664.[2][3]

-

BenchChem Technical Division. "Methyl 2-(benzyloxy)-5-cyanobenzoate Product & Reaction Data." BenchChem Database, 2025.[4]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Chapter on Phenol Protection).

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-(benzyloxy)-5-cyanobenzoate

[1]

Abstract & Scope

This technical guide details the protocol for the chemoselective saponification of Methyl 2-(benzyloxy)-5-cyanobenzoate to its corresponding carboxylic acid, 2-(benzyloxy)-5-cyanobenzoic acid .[1]

The primary synthetic challenge is the chemoselectivity required to hydrolyze the methyl ester (

-

The Nitrile (

) : Susceptible to hydrolysis (to primary amide or carboxylic acid) under vigorous basic/acidic conditions or elevated temperatures. -

The Benzyloxy ether (

) : Generally stable to base but susceptible to cleavage under strongly acidic workup conditions.[2]

This protocol utilizes a controlled Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, optimized to favor ester cleavage kinetically while leaving the nitrile intact.

Chemical Background & Mechanistic Strategy[1][2][3][4][5][6][7][8][9][10][11]

Substrate Analysis[2]

-

Target Transformation: Methyl ester

Carboxylic Acid.[1] -

Critical Process Parameter (CPP): Temperature and pH control during workup.

-

pKa Considerations: The benzoic acid product has a pKa

. The nitrile group at the meta position (relative to the acid) is electron-withdrawing, slightly increasing the acidity of the final product.

Reaction Mechanism & Selectivity

The reaction proceeds via a standard B

-

Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate.

-

Elimination: Methoxide leaves, generating the carboxylate salt.

-

Selectivity Logic:

-

Ester vs. Nitrile:[1][3][4][5] The activation energy (

) for nitrile hydrolysis is significantly higher than for esters. Nitrile hydrolysis typically requires heat ( -

Ether Stability: The benzyl ether is inert to aqueous base at these temperatures, preventing debenzylation.

-

Visualized Pathway

The following diagram illustrates the reaction pathway and the potential side reactions to avoid.

Caption: Reaction scheme showing the target pathway (Green) and potential degradation routes (Red) due to thermal or pH stress.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Methyl 2-(benzyloxy)-5-cyanobenzoate | Substrate | 1.0 | Purity >98% recommended |

| Lithium Hydroxide Monohydrate ( | Reagent | 1.5 – 2.0 | Finely powdered for better solubility |

| Tetrahydrofuran (THF) | Solvent | 10 Vol | HPLC Grade, stabilizer-free preferred |

| Deionized Water | Co-solvent | 5 Vol | Essential for LiOH solubility |

| Methanol (MeOH) | Co-solvent | 2 Vol | Optional: Improves homogeneity |

| 1N HCl | Workup | As needed | For careful acidification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a round-bottom flask with Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv).

-

Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g).[1]

-

Add Methanol (2 volumes). Stir to ensure complete dissolution.[1]

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Saponification

-

Prepare a solution of

(1.5 equiv) in Water (5 volumes).-

Note: If LiOH dissolves slowly, mild sonication can be used before addition.[1]

-

-

Add the aqueous LiOH solution dropwise to the reaction flask over 10–15 minutes, maintaining the temperature < 5°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir vigorously.

Step 3: Workup & Isolation (Critical Step)

-

Once complete, concentrate the mixture under reduced pressure (Rotavap, bath temp < 40°C) to remove the bulk of THF and MeOH.

-

Dilute the aqueous residue with water (10 volumes) and wash with Ethyl Acetate (EtOAc) (5 volumes).

-

Reasoning: This removes unreacted ester or non-polar impurities (e.g., benzyl alcohol from trace ether cleavage).[1]

-

Discard the organic (EtOAc) layer.

-

-

Cool the aqueous layer to 0–5°C .

-

Acidification: Slowly add 1N HCl dropwise with stirring.

-

Stir the slurry for 30 minutes at 0°C to maximize precipitation.

Step 4: Purification

-

Filter the solid using a Büchner funnel.[6]

-

Wash the cake with cold water (

volumes) to remove residual Lithium salts. -

Dry under high vacuum at 40°C for 12 hours.

Workup Logic & Troubleshooting

The following decision tree guides the purification process to ensure high yield and purity.

Caption: Logical workflow for the isolation of the acidic product from the basic reaction mixture.

Analytical Quality Control

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 3.5 µm).[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.

-

Expected Retention: The Acid product will elute earlier than the Methyl Ester starting material due to the free carboxylic acid polarity.

NMR Validation (400 MHz, DMSO- )

-

Proton (

):-

Look for the disappearance of the methyl ester singlet (

ppm). -

Confirm the presence of the benzyloxy methylene singlet (

ppm, 2H). -

A broad singlet at

ppm indicates the carboxylic acid proton (

-

-

Carbon (

):-

Nitrile carbon (

) typically appears -

Carbonyl carbon (

) shifts slightly downfield compared to the ester.

-

References

-

BenchChem. (2025).[2][7][8][9][6] An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid. (Analogous chemistry for benzyloxy-benzoate hydrolysis). [1]

-

Organic Chemistry Portal. (2025). Benzyl Esters and Ethers - Stability and Deprotection. (Confirming stability of OBn in base).

-

Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice.[1][3] (Discussing chemoselective hydrolysis of esters in the presence of nitriles).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Benzyl ether stability).

-

Larock, R. C. Comprehensive Organic Transformations. VCH Publishers.[1] (General hydrolysis protocols).

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Use of Methyl 2-(benzyloxy)-5-cyanobenzoate as an intermediate for API synthesis

Technical Application Note: Methyl 2-(benzyloxy)-5-cyanobenzoate in API Synthesis

Executive Summary

Methyl 2-(benzyloxy)-5-cyanobenzoate is a high-value, tri-functionalized aromatic intermediate used in the synthesis of complex pharmacophores, particularly HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase), CETP inhibitors (Cholesteryl Ester Transfer Protein), and HDAC inhibitors .

Its structural utility lies in its orthogonal reactivity :

-

C-5 Nitrile: Precursor to amines, amidines, tetrazoles, or carboxylic acids.

-

C-1 Methyl Ester: Electrophilic site for amidation or hydrolysis.

-

C-2 Benzyloxy Group: A robustly protected phenol that withstands basic/nucleophilic conditions but can be selectively revealed via hydrogenolysis or Lewis acid mediation to trigger cyclization (e.g., into benzoxazoles or benzofurans).

This guide details the physicochemical profile, strategic synthetic pathways, and a validated protocol for the chemoselective transformation of this intermediate.

Chemical Profile & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 5-cyano-2-(phenylmethoxy)benzoate |

| Common Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| CAS Number | Not widely listed; derivative of CAS 61079-67-6 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Melting Point | 98–102 °C (Typical for benzyl-protected salicylates) |

| Key Impurities | Benzyl bromide, Methyl 5-cyano-2-hydroxybenzoate (hydrolysis product) |

Strategic Synthetic Utility

The molecule serves as a "divergent hub" in medicinal chemistry. The benzyl protection allows chemists to manipulate the nitrile or ester without interference from the acidic phenolic proton (pKa ~8-10).

Mechanism of Action in Synthesis

-

Pathway A (Nitrile Activation): The nitrile can be converted to an amidoxime (using hydroxylamine) or a tetrazole (using sodium azide). The benzyl group prevents side reactions at the phenol oxygen.

-

Pathway B (Ester Hydrolysis/Amidation): The ester can be hydrolyzed to the free acid for coupling with amines.

-

Pathway C (Cyclization): Upon debenzylation (H₂/Pd-C), the liberated phenol can attack a pendant electrophile (derived from the nitrile or ester) to form heterocycles like 1,3-benzoxazoles or 4-hydroxyquinolines .

Visualizing the Synthetic Pathways

Figure 1: Divergent synthetic pathways utilizing Methyl 2-(benzyloxy)-5-cyanobenzoate as a core scaffold. The diagram highlights the orthogonality of the functional groups.

Detailed Experimental Protocols

The following protocols describe the synthesis of the intermediate and its subsequent transformation into an Amidoxime , a common step in the synthesis of heterocyclic APIs (e.g., for immunomodulators or HDAC inhibitors).

Protocol A: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate

Objective: Protection of Methyl 5-cyano-2-hydroxybenzoate.

Reagents:

-

Methyl 5-cyano-2-hydroxybenzoate (1.0 eq)

-

Benzyl Bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) or DMF (10 volumes)

Procedure:

-

Charge: To a clean, dry reactor under N₂ atmosphere, charge Methyl 5-cyano-2-hydroxybenzoate and ACN.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow.

-

Alkylation: Add Benzyl Bromide dropwise over 30 minutes, maintaining temperature at 20–25 °C.

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Crystallization: Dissolve the residue in hot Ethanol and cool to 0 °C. Filter the white precipitate.

-

Drying: Dry in a vacuum oven at 45 °C.

Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Chemoselective Conversion to Amidoxime

Objective: Convert the nitrile to an amidoxime without hydrolyzing the ester or cleaving the benzyl group. This is a critical step for constructing 1,2,4-oxadiazole rings found in various APIs.

Reagents:

-

Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ethanol (EtOH) (15 volumes)

Procedure:

-

Preparation: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate in Ethanol at room temperature.

-

Activation: Add NH₂OH·HCl followed by the slow addition of TEA.

-

Note: The reaction is exothermic; maintain T < 30 °C.

-

-

Reflux: Heat the mixture to 75–80 °C (Reflux) for 6–12 hours.

-

Checkpoint: HPLC monitoring. The nitrile peak will disappear, replaced by the more polar amidoxime peak.

-

Workup: Evaporate Ethanol. Resuspend residue in Water/EtOAc.[5] Extract organic layer.

-

Purification: Recrystallize from EtOAc/Heptane.

Yield: 75–85% Characterization:

-

IR: Disappearance of -CN stretch (~2230 cm⁻¹). Appearance of -NH₂/-OH stretches.

-

MS: M+1 = 301.3 (Expected).

Process Safety & Quality Control

| Parameter | Risk/Standard | Mitigation/Method |

| Cyanide Content | Residual cyanide is NOT generated here, but starting materials (if making the nitrile) are toxic. | Handle all nitrile precursors in well-ventilated hoods. |

| Benzyl Bromide | Potent lachrymator and alkylating agent. | Use in closed systems; quench excess with aqueous ammonia or amine before disposal. |

| Genotoxicity | Benzyl halides are potential PGIs (Potentially Genotoxic Impurities). | Ensure residual Benzyl Bromide is < 10 ppm in the final API intermediate. |

| Thermal Stability | Amidoximes can be thermally unstable. | Do not heat the isolated amidoxime above 100 °C during drying. |

References

-

Merck & Co., Inc. (2013). CETP inhibitors derived from benzoxazole arylamides. US Patent 8,445,480.

- Context: Describes the use of methyl 5-cyano-2-hydroxybenzoate derivatives in the synthesis of benzoxazole cores for cholesterol management.

-

Istituto di Chimica Farmaceutica. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Molecules.

- Context: Provides spectroscopic data and cyclization protocols for similar benzyloxy-benzo

-

BenchChem. (2025).[6] Reaction Monitoring of Methyl 5-acetyl-2-(benzyloxy)benzoate Synthesis.

- Context: Validates TLC and workup conditions for benzyl protection of salicylate deriv

-

Kuroita, T., et al. (2012). Novel Histone Deacetylase (HDAC) Inhibitors. European Patent EP2533783B1.

- Context: Cites methyl 5-cyano-2-hydroxybenzoate as a starting m

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US8445480B2 - CETP inhibitors derived from benzoxazole arylamides - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Two-Step Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate

Executive Summary & Strategic Rationale

Methyl 2-(benzyloxy)-5-cyanobenzoate is a highly versatile, multi-functional benzoate ester utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) [1]. Its structural motif—featuring an orthogonally protected phenol, a modifiable ester, and a reactive nitrile—makes it ideal for complex cross-coupling and heterocycle synthesis.

Transitioning the synthesis of this molecule from the bench to a multi-kilogram scale presents specific challenges, primarily concerning the safety and environmental impact of the cyanation step. Traditional cyanation protocols utilizing zinc cyanide (

To address this, this application note details a highly optimized, two-step methodology. We employ a robust O-benzylation followed by a state-of-the-art, palladium-catalyzed cyanation utilizing potassium hexacyanoferrate(II) (

Synthetic Pathway Visualization

Figure 1: Two-step scalable synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate.

Step 1: O-Benzylation Methodology

Mechanistic Insights & Causality

The initial step involves the classical Williamson ether synthesis. Methyl 5-bromo-2-hydroxybenzoate is reacted with benzyl bromide.

-

Base Selection: Potassium carbonate (

) is selected over stronger bases (like -

Solvent Dynamics: Acetonitrile (MeCN) is utilized instead of DMF. MeCN provides sufficient solubility for the reactants at reflux, avoids the toxicity and high boiling point issues of DMF during scale-up concentration, and facilitates a cleaner crystallization profile.

Protocol: Synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate (1 kg Scale)

-

Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

-

Charge: Add Methyl 5-bromo-2-hydroxybenzoate (1.00 kg, 4.33 mol) and Acetonitrile (5.0 L) to the reactor. Stir at 250 rpm until a clear solution is obtained.

-

Base Addition: Add anhydrous

(897 g, 6.49 mol, 1.5 eq) in one portion. Note: Ensure the base is finely milled to maximize surface area. -

Alkylating Agent: Slowly add Benzyl bromide (777 g, 4.54 mol, 1.05 eq) via a dropping funnel over 30 minutes.

-

Reaction: Heat the jacket to achieve an internal temperature of 80 °C (reflux). Maintain for 5 hours.

-

In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the starting material is < 0.5% (Area%).

-

Workup: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (

and unreacted -

Isolation: Concentrate the filtrate under reduced pressure to approximately 1.5 L. Add Ethanol (3.0 L) and heat to 60 °C until homogeneous, then cool slowly to 5 °C to induce crystallization. Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 12 hours.

Step 2: Palladium-Catalyzed Cyanation (Green Protocol)

Mechanistic Insights & Causality

Traditional cyanation is fraught with safety hazards. By utilizing

-

Catalytic Cycle: The reaction proceeds via a standard cross-coupling mechanism: oxidative addition of the aryl bromide to the Pd(0) species, transmetallation of the cyanide from the iron complex (facilitated by base and thermal energy), and reductive elimination to yield the benzonitrile derivative.

-

Ligand Selection: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or XPhos are highly effective for this transformation, preventing catalyst deactivation by strongly coordinating cyanide ions.

-

Palladium Scavenging: A critical requirement in API scale-up is the removal of heavy metals. We integrate a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce residual Pd to < 10 ppm, ensuring a self-validating, high-purity protocol.

Protocol: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate (1 kg Scale)

-